molecular formula C9H10ClFO B2945664 1-(3-Chloro-4-fluorophenyl)-1-propanol CAS No. 1343000-69-0

1-(3-Chloro-4-fluorophenyl)-1-propanol

Cat. No. B2945664
CAS RN: 1343000-69-0
M. Wt: 188.63
InChI Key: VOLAAQVGXUCXRI-UHFFFAOYSA-N
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Description

“1-(3-Chloro-4-fluorophenyl)-1-propanol” is a chemical compound. It is characterized by the presence of a chloro and a fluoro group attached to a phenyl ring . This compound is used in laboratory chemicals .


Synthesis Analysis

The synthesis of similar compounds involves a three-step process, starting from readily available materials. The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of the final product .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using single crystal XRD structure, DFT, and molecular dynamics . The stability of the molecule arises from hyper-conjugative interaction and charge delocalization . The HOMO and LUMO analysis is used to determine the charge transfer within the molecule .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the storage temperature of “1-(3-Chloro-4-fluorophenyl)pyrrolidine” is 2-8°C . The molecular weight of this compound is 199.65 .

Scientific Research Applications

  • Chiral Intermediate in Antidepressant Synthesis : 1-(3-Chloro-4-fluorophenyl)-1-propanol serves as a crucial chiral intermediate in the synthesis of antidepressant drugs. The asymmetric synthesis of its variant, (S)-3-chloro-1-phenyl-1-propanol, using Saccharomyces cerevisiae reductase has shown high enantioselectivity, underscoring its potential in pharmaceutical applications (Choi et al., 2010).

  • Enzymatic Reduction for Drug Synthesis : Another study demonstrated the enzymatic reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenyl-1-propanol using immobilized Acetobacter sp. cells, highlighting the compound's role in creating optically pure intermediates for drug synthesis, particularly for treating depression (Huang Yu-me, 2015).

  • Lipase Catalyzed Kinetic Resolution : Pharmaceutically useful chloro alcohols, including 3-chloro-1-phenyl-1-propanol, were prepared in enantiomerically pure form using an efficient lipase PS catalyzed transesterification, signifying its importance in the pharmaceutical industry (Raju, Chiou, & Tai, 1995).

  • Synthesis of (S)-fluoxetine Hydrochloride : The compound has been used in the synthesis of (S)-fluoxetine hydrochloride, an antidepressant medication, illustrating its application in the creation of clinically significant pharmaceuticals (Lu Jun, 2013).

  • Acetylcholinesterase Inhibition Studies : In a study focusing on acetylcholinesterase inhibition, related compounds like 1-phenoxy-2-propanone and 1-chloro-3-phenoxy-2-propanone demonstrated competitive inhibition, indicating the potential use of similar chloro alcohol structures in neurological research (Dafforn et al., 1982).

  • Chemical Structure Analysis : Research involving the molecular structure, FT-IR, hyperpolarizability, and HOMO-LUMO analysis of similar compounds, such as (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, provides insights into the chemical and physical properties of chloro- and fluoro-substituted phenyl propanols (Najiya et al., 2014).

  • Enzymatic Activity for Bio-Production : The study on carbonyl reductase from Novosphingobium aromaticivorans, used for the conversion of 3-chloro-1-phenyl-1-propanone to (S)-3-chloro-1-phenyl-1-propanol, presents a significant leap towards the efficient, green production of such compounds at an industrial scale (Tang et al., 2018).

  • Adsorption and Band Profile Prediction : The study of the adsorption behavior and band profile prediction of enantiomers of 3-chloro-1-phenyl-1-propanol contributes to understanding the compound's chromatographic properties, essential for purification processes in chemical synthesis (Cherra, Khattabi, & Guiochon, 2000).

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Safety and Hazards

The safety data sheet of similar compounds suggests that they are hazardous. They are combustible liquids and may cause skin irritation, serious eye irritation, and respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of research on similar compounds involve leveraging the 3-Chloro-4-fluorophenyl motif to identify inhibitors of tyrosinase from Agaricus bisporus . This research could lead to the development of new agents in pharmaceutical and cosmetic applications .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5,9,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLAAQVGXUCXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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